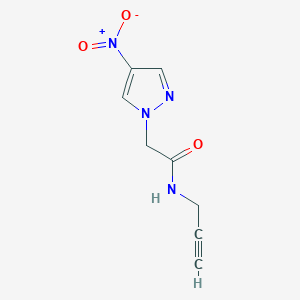
N-(2,3-dihydro-1-benzofuran-5-yl)-2-(1H-indol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1-benzofuran-5-yl)-2-(1H-indol-3-yl)acetamide, also known as DBIBA, is a small molecule that has been the subject of extensive scientific research due to its potential therapeutic applications. DBIBA is a synthetic compound that has been shown to possess a range of biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects.
Mecanismo De Acción
The exact mechanism of action of N-(2,3-dihydro-1-benzofuran-5-yl)-2-(1H-indol-3-yl)acetamide is not fully understood, but studies have suggested that it may act through a variety of pathways, including inhibition of inflammatory cytokines and modulation of cell signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and neuroprotective effects. Additionally, this compound has been shown to possess antioxidant properties and may be useful in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2,3-dihydro-1-benzofuran-5-yl)-2-(1H-indol-3-yl)acetamide is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. Additionally, this compound has been shown to possess a range of biological activities, making it a potentially useful therapeutic agent. However, one limitation of this compound is its relatively low solubility in water, which may make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-(2,3-dihydro-1-benzofuran-5-yl)-2-(1H-indol-3-yl)acetamide. One area of interest is the development of novel formulations of this compound that may improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in a variety of diseases and conditions. Finally, studies are needed to assess the safety and toxicity of this compound in animal models and in humans.
Métodos De Síntesis
N-(2,3-dihydro-1-benzofuran-5-yl)-2-(1H-indol-3-yl)acetamide can be synthesized using a variety of methods, including the reaction of 2-aminobenzofuran and indole-3-acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to yield pure this compound.
Aplicaciones Científicas De Investigación
N-(2,3-dihydro-1-benzofuran-5-yl)-2-(1H-indol-3-yl)acetamide has been extensively studied for its potential therapeutic applications in a variety of diseases and conditions. For example, studies have shown that this compound possesses anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, this compound has been shown to possess anti-tumor effects and may be useful in the treatment of various types of cancer, including breast, lung, and colon cancer.
Propiedades
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-5-yl)-2-(1H-indol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c21-18(10-13-11-19-16-4-2-1-3-15(13)16)20-14-5-6-17-12(9-14)7-8-22-17/h1-6,9,11,19H,7-8,10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZNNBQCIARVIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)NC(=O)CC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-N-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7502549.png)
![2-Cyclopentyl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B7502553.png)
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-3-(furan-2-yl)propan-1-one](/img/structure/B7502559.png)
![3-(1H-indol-3-yl)-2-[[2-(naphthalen-2-ylamino)-2-oxoethyl]carbamoylamino]propanoic acid](/img/structure/B7502579.png)
![N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-N-methylbenzamide](/img/structure/B7502584.png)

![N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B7502603.png)


![4-Methyl-3-[(3-nitrophenyl)sulfamoyl]benzoic acid](/img/structure/B7502619.png)
